molecular formula C18H13N3O2S B11980458 3-{[(E)-2-furylmethylidene]amino}-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-{[(E)-2-furylmethylidene]amino}-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Katalognummer: B11980458
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: MJYNEZLRVTUFPM-VXLYETTFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(E)-2-furylmethylidene]amino}-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C18H13N3O2S. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4(3H)-one core, a phenyl group, and a furylmethylideneamino substituent. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-2-furylmethylidene]amino}-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one with furfural in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an organic solvent such as ethanol or methanol, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furylmethylideneamino-oxidized derivatives, while reduction can produce furylmethylideneamino-reduced analogs .

Wirkmechanismus

The mechanism by which 3-{[(E)-2-furylmethylidene]amino}-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of cyclin-dependent kinases (CDKs) and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3-{[(E)-2-furylmethylidene]amino}-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one apart from similar compounds is its unique combination of structural features, which confer distinct biological activities and chemical reactivity. Its furylmethylideneamino group, in particular, plays a crucial role in its interactions with molecular targets, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C18H13N3O2S

Molekulargewicht

335.4 g/mol

IUPAC-Name

3-[(E)-furan-2-ylmethylideneamino]-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H13N3O2S/c1-12-20-17-16(15(11-24-17)13-6-3-2-4-7-13)18(22)21(12)19-10-14-8-5-9-23-14/h2-11H,1H3/b19-10+

InChI-Schlüssel

MJYNEZLRVTUFPM-VXLYETTFSA-N

Isomerische SMILES

CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1/N=C/C4=CC=CO4

Kanonische SMILES

CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N=CC4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.